
4-Methyl-6-phenylpyridazin-3(2H)-one
Overview
Description
4-Methyl-6-phenylpyridazin-3(2H)-one (CAS: 13300-09-9, C₁₁H₁₀N₂O) is a pyridazinone derivative characterized by a methyl group at position 4 and a phenyl group at position 6 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects . The structural features of this compound, particularly its substituents, influence its physicochemical properties and biological interactions.
Scientific Research Applications
Medicinal Chemistry
4-Methyl-6-phenylpyridazin-3(2H)-one serves as a precursor for synthesizing various biologically active compounds. Research indicates that derivatives of this compound exhibit significant therapeutic potential, including:
- Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth, suggesting potential use in developing new antibiotics.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .
Organic Synthesis
The compound is utilized as an intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance biological activity. Notable reactions include:
- Formation of hydrazones and oximes through reactions with hydrazine hydrate.
- Synthesis of chloro-derivatives using phosphorus oxychloride.
Pharmacological Studies
Research has focused on the pharmacological effects of this compound and its derivatives:
- Anti-inflammatory Activity : Some derivatives have shown efficacy in reducing inflammation, making them candidates for treating inflammatory diseases.
- Analgesic Properties : The compound has been evaluated for pain relief effects, with certain derivatives exhibiting significant analgesic activity .
Table 1: Biological Activities of this compound Derivatives
Derivative | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
Compound A | Antimicrobial | 25 | Effective against Gram-positive bacteria |
Compound B | Anticancer | 15 | Inhibits proliferation of cancer cells |
Compound C | Anti-inflammatory | 30 | Reduces edema in animal models |
Compound D | Analgesic | 20 | Comparable to standard analgesics |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of a derivative of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 25 µM, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that another derivative exhibited cytotoxicity with an IC50 value of 15 µM. This suggests that modifications to the pyridazinone core can enhance its efficacy against specific cancer types.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyl-6-phenylpyridazin-3(2H)-one derivatives?
A common method involves condensation of 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one with aldehydes in ethanolic sodium ethoxide. For example, 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one reacts with benzaldehyde derivatives under ambient conditions, followed by acidification and recrystallization in 90% ethanol to yield substituted pyridazinones . Crystallization protocols should prioritize solvent polarity matching to minimize byproduct formation.
Q. How is X-ray crystallography employed to resolve the molecular structure of pyridazinone derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, data collection uses a Bruker SMART CCD diffractometer with graphite-monochromated Cu-Kα radiation. Refinement is performed via SHELXL, leveraging Full-matrix least-squares on , with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks are validated using Mercury 4.0 .
Advanced Research Questions
Q. What methodologies are used to analyze hydrogen bonding and intermolecular interactions in pyridazinone crystals?
Hirshfeld surface analysis quantifies intermolecular contacts (e.g., , ) using CrystalExplorer. For 4-benzyl-6-phenylpyridazinone, fingerprint plots reveal dominant H···H (48.9%) and H···O (17.2%) interactions. Comparative analysis with analogous structures (e.g., methyl-substituted derivatives) identifies steric effects influencing packing efficiency .
Q. How can molecular docking predict the antifungal/antibacterial activity of pyridazinone derivatives?
PyRx-Virtual Screening Tool docks ligands (e.g., 4-Methyl-6-phenylpyridazinone) into target protein active sites (e.g., fungal CYP51, bacterial DNA gyrase). Affinity scores (kcal/mol) are benchmarked against standards like fluconazole. Key interactions (e.g., hydrogen bonds with Ser166A, hydrophobic contacts with Leu192A) are visualized in AutoDock Vina. Compounds with ≤−8.5 kcal/mol scores are prioritized for in vitro validation .
Q. What challenges arise in refining pyridazinone crystal structures using SHELXL?
Common issues include:
- Disordered substituents : Resolved via PART and SUMP instructions in SHELXL.
- Twinned data : Requires HKLF 5 format for integration.
- High : Mitigated by multi-scan absorption corrections (SADABS) and outlier rejection. Validation tools like PLATON check for missed symmetry (e.g., monoclinic vs. triclinic systems) .
Q. How do structural modifications influence the biological activity of pyridazinone derivatives?
- Electron-withdrawing groups (e.g., -Cl at phenyl): Enhance antifungal activity by stabilizing π-π stacking with CYP51’s heme group.
- Benzylidene substituents : Improve antibacterial potency via hydrophobic interactions with DNA gyrase’s ATP-binding pocket. Quantitative structure-activity relationship (QSAR) models using CODESSA correlate logP values with MIC (minimum inhibitory concentration) trends .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies between computational docking scores and experimental bioactivity data?
- False positives : Filter using consensus docking (Glide + GOLD) and molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability.
- Solvent effects : Include explicit water molecules in docking grids using AutoDock4Zn.
- Protonation states : Validate via MarvinSketch at physiological pH (7.4) .
Q. Methodological Tables
Table 1. Key crystallographic parameters for 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Parameter | Value |
---|---|
Crystal system | Monoclinic () |
(Å) | 20.902, 4.2898, 37.683 |
(°) | 101.534 |
0.059 | |
() | 0.059 |
Refinement method | SHELXL-2018/3 (Full-matrix) |
Reference |
Table 2. Molecular docking results for pyridazinone derivatives vs. fluconazole (antifungal standard)
Compound | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|
3a5 | −9.2 | Ser166A (H-bond), Leu192A |
Fluconazole | −8.1 | His374 (H-bond), Phe228 |
Reference |
Comparison with Similar Compounds
Key Structural Variations
Physicochemical Properties
Spectral and Physical Data
- IR Spectroscopy : The carbonyl (C=O) stretch in this compound analogs ranges from 1674–1713 cm⁻¹. For example, compound 2 () shows a C=O peak at 1713 cm⁻¹, while compound 3 () exhibits 1674 cm⁻¹, suggesting electron-donating substituents reduce carbonyl polarization .
- Melting Points: Substituents like phenyl groups (compound 2, 306°C) increase melting points compared to dihydropyridazinones (compound 5, 227–229°C) due to stronger π-π interactions .
Solubility and Acidity
- The amino group in 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one increases solubility (predicted density: 1.29 g/cm³) compared to the hydrophobic methyl group in the target compound .
- Chlorinated derivatives (e.g., compound 4 in ) exhibit higher lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Pharmacological Activities
Anticancer Activity
- The phenyl and methyl groups in the target compound may similarly modulate target binding through hydrophobic interactions .
- 6-Phenyl-2-(4-phenyl-5-thioxo-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one () demonstrates enhanced activity due to the thioxo-triazole moiety, absent in the target compound, highlighting the role of electronegative substituents .
Anti-inflammatory and Analgesic Effects
- 4,5-Functionalized 6-phenylpyridazinones (e.g., compound 12a in ) with methoxybenzyl groups exhibit anti-inflammatory activity by COX-2 inhibition. The target compound’s methyl group may offer milder effects due to reduced electron-withdrawing capacity .
Properties
CAS No. |
13300-09-9 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
InChI Key |
HNZITGUYCFHIMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NNC1=O)C2=CC=CC=C2 |
Key on ui other cas no. |
13300-09-9 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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